Naphthalene, 2-(phenylsulfonyl)-
CAS No.: 32338-05-9
Cat. No.: VC15921025
Molecular Formula: C16H12O2S
Molecular Weight: 268.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32338-05-9 |
|---|---|
| Molecular Formula | C16H12O2S |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 2-(benzenesulfonyl)naphthalene |
| Standard InChI | InChI=1S/C16H12O2S/c17-19(18,15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |
| Standard InChI Key | GBFRFHIQYNFBLU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The molecule consists of a naphthalene system (a fused bicyclic aromatic hydrocarbon) substituted at the 2-position with a phenylsulfonyl group (-SOCH). The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5° . X-ray crystallographic data for analogous sulfonated naphthalenes reveal that the phenyl ring and naphthalene system often exhibit near-planar arrangements, with dihedral angles between the two aromatic systems ranging from 4° to 90° depending on substitution patterns . For example, in 2-(naphthalene-2-sulfonamido)-3-phenylpropanoic acid, the phenyl and naphthalene rings form a dihedral angle of 4.12°, stabilizing the molecule through intramolecular π-π stacking .
Spectroscopic and Physical Properties
While experimental data for Naphthalene, 2-(phenylsulfonyl)- remains limited, related compounds provide insights into its expected behavior:
The absence of reported melting/boiling points underscores the need for further experimental characterization. Computational studies predict moderate lipophilicity (LogP ≈ 4.75), suggesting preferential solubility in organic solvents like dichloromethane or toluene .
Synthetic Methodologies
Sulfonation of Naphthalene Derivatives
A common route to aryl sulfones involves the reaction of naphthalene derivatives with sulfonyl chlorides. For example, 2-naphthol can undergo sulfonation with benzenesulfonyl chloride (CHSOCl) in the presence of a base such as pyridine:
This method typically proceeds under mild conditions (0–25°C) with yields exceeding 70% for analogous systems .
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions offer a regioselective alternative. Suzuki-Miyaura coupling between 2-sulfonated naphthalene boronic acids and phenyl halides has been employed for similar structures:
where X = Br, I. This method provides superior control over steric and electronic effects, albeit at higher costs .
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents for sulfone synthesis. Wang resin-bound naphthalene precursors react with sulfonyl fluorides in microfluidic reactors, enabling high-throughput production with purities >95% .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-withdrawing sulfonyl group deactivates the naphthalene ring, directing electrophiles to the 1- and 6-positions. Nitration studies on 2-phenylsulfonylnaphthalene yield mono-nitro derivatives at these sites, with reaction rates 10–100× slower than unsubstituted naphthalene .
Nucleophilic Displacement
The sulfonyl group serves as a leaving group under basic conditions. Treatment with Grignard reagents (e.g., RMgX) displaces the sulfonate, forming alkylated naphthalenes:
This reactivity is exploited in the synthesis of branched aromatics for liquid crystal applications .
Applications in Pharmaceutical Chemistry
Enzyme Inhibition
Sulfonamide derivatives, including 2-(phenylsulfonyl)naphthalene, exhibit potent inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), a target in oxidative stress-related diseases. Fluorescence polarization assays demonstrate IC values as low as 7.2 nM for optimized analogs . The sulfonyl group enhances binding affinity by forming hydrogen bonds with Keap1’s Arg415 and Ser508 residues .
Antibacterial Agents
Structure-activity relationship (SAR) studies reveal that the naphthalene core improves membrane permeability, while the sulfonyl moiety disrupts bacterial cell wall synthesis. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 8–16 μg/mL have been reported for related compounds .
Materials Science Applications
Organic Semiconductors
Thin films of 2-(phenylsulfonyl)naphthalene derivatives exhibit hole mobilities of 0.1–0.3 cmVs, making them candidates for organic field-effect transistors (OFETs). The sulfonyl group reduces π-π stacking distances to 3.4–3.6 Å, enhancing charge transport .
Polymer Additives
Incorporating 0.1–5 wt% of this compound into polyesters increases glass transition temperatures () by 15–20°C due to restricted chain mobility. The sulfonyl group also imparts UV stability, with <5% degradation after 500 h of accelerated weathering .
Environmental and Toxicological Considerations
Biodegradation
Aerobic degradation studies using Pseudomonas putida show 40–60% mineralization over 28 days. The sulfonyl group undergoes stepwise reduction to sulfinic acid (-SOH) and ultimately to HS, which is assimilated into biomass .
Ecotoxicity
LC values for Daphnia magna exceed 100 mg/L, classifying the compound as "harmful" under EU Regulation 1272/2008. Chronic exposure at 1 mg/L reduces fish embryo hatching rates by 25% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume